molecular formula C18H21NO4S B450623 propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide

propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide

Cat. No.: B450623
M. Wt: 347.4g/mol
InChI Key: LIGZAIBAHBOINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide is unique due to its specific structural features, such as the presence of the 4-methoxyphenylcarbonyl group and the propyl ester group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4g/mol

IUPAC Name

propyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-5-10-23-18(21)15-11(2)12(3)24-17(15)19-16(20)13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,19,20)

InChI Key

LIGZAIBAHBOINH-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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